molecular formula C18H21BrN4O B4233521 N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4233521
M. Wt: 389.3 g/mol
InChI Key: RMHVTWOWGFYUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as ABR-215757, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in preclinical studies as an anticancer agent, and its mechanism of action has been investigated in detail. In

Mechanism of Action

N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide blocks the transition of cells from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. In addition, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -7.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on CDK4/6, it has been shown to downregulate the expression of cyclin D1, a key regulator of the cell cycle. It has also been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), which is necessary for the transition of cells from the G1 to the S phase of the cell cycle. In terms of physiological effects, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is its selectivity for CDK4/6, which reduces the potential for off-target effects. In addition, its mechanism of action has been well-characterized, making it a useful tool for studying the CDK4/6 pathway. However, there are also some limitations to its use in lab experiments. For example, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its efficacy may be limited by the development of drug resistance in cancer cells.

Future Directions

There are several future directions for the study of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of research is the development of more effective formulations of the drug that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, which could help to identify patients who are most likely to benefit from the drug. Finally, there is also potential for the use of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to improve the overall response rates in cancer patients.

Scientific Research Applications

N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin. N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-14-7-20-16-15(8-22-23(16)9-14)17(24)21-10-18-4-11-1-12(5-18)3-13(2-11)6-18/h7-9,11-13H,1-6,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVTWOWGFYUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5N=CC(=CN5N=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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